1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine
Overview
Description
1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine, also known as CNP-DMBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine involves its interaction with specific targets in the body. This compound has been shown to bind to ion channels and GPCRs, leading to changes in their activity. The exact mechanism of this interaction is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its modulation of ion channels and GPCRs, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties have potential implications in the treatment of various diseases, including neurodegenerative diseases and cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine in lab experiments is its high potency and specificity. This compound has been shown to exhibit strong and specific effects on its targets, making it a valuable tool for studying ion channels and GPCRs. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell types, and caution should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine. One potential direction is the development of new drugs targeting ion channels and GPCRs based on the structure of this compound. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, including neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)-4-(3,4-dimethylbenzoyl)piperazine has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the study of ion channels. This compound has been shown to modulate the activity of ion channels, particularly the voltage-gated sodium channels. This modulation can lead to changes in the excitability of neurons and has potential implications in the treatment of neurological disorders such as epilepsy.
In addition to its application in the study of ion channels, this compound has also been used in the study of G protein-coupled receptors (GPCRs). This compound has been shown to act as a positive allosteric modulator of certain GPCRs, leading to changes in receptor activity and downstream signaling pathways. This has potential implications in the development of new drugs targeting GPCRs.
properties
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-3-4-15(11-14(13)2)19(24)22-9-7-21(8-10-22)17-6-5-16(20)12-18(17)23(25)26/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNVLBIQPDRELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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